Biochemical Isoform Selectivity: Umbralisib Sparing of PI3Kγ vs. Duvelisib & Idelalisib
Umbralisib exhibits >10,000-fold selectivity for PI3Kδ over PI3Kγ in biochemical assays, contrasting sharply with duvelisib, which potently inhibits both δ and γ isoforms . This γ-sparing property is mechanistically linked to reduced inflammatory cytokine induction and preserved T-cell function [1]. Idelalisib, while δ-selective, lacks the CK1ε inhibitory activity that further distinguishes umbralisib [2].
| Evidence Dimension | PI3K isoform selectivity (fold selectivity over PI3Kγ) |
|---|---|
| Target Compound Data | >10,000-fold (PI3Kδ IC50 = 22.2 nM; PI3Kγ Kd = 1,400 nM) |
| Comparator Or Baseline | Duvelisib: PI3Kδ/γ dual inhibitor (IC50 ~2.5 nM for δ, ~27 nM for γ); Idelalisib: PI3Kδ-selective, no CK1ε inhibition |
| Quantified Difference | Umbralisib spares PI3Kγ entirely at therapeutic concentrations; duvelisib inhibits γ with ~11-fold lower selectivity |
| Conditions | Biochemical kinase inhibition assays; PI3Kδ IC50 determined via ADP-Glo assay; Kd values from kinome profiling |
Why This Matters
For research on B-cell malignancies where T-cell preservation is critical, γ-sparing prevents confounding immune-mediated toxicity signals and enables cleaner mechanistic interrogation of PI3Kδ-specific biology.
- [1] Kaneda MM, Messer KS, Ralainirina N, et al. PI3Kγ is a molecular switch that controls immune suppression. Nature. 2016;539(7629):437-442. View Source
- [2] Deng C, Lipstein MR, Scotto L, et al. Silencing c-Myc translation as a therapeutic strategy through targeting PI3Kδ and CK1ε in hematological malignancies. Blood. 2017;129(1):88-99. View Source
